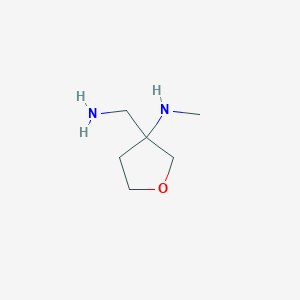
(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine” is a chemical compound with the IUPAC name 1-(3-cyclobutylisoxazol-4-yl)methanamine . It has a molecular weight of 152.2 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4,9H2 . This indicates that the compound has a five-membered ring structure with one nitrogen and one oxygen atom.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 152.2 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Transfer Hydrogenation Reactions
- Application : In a study on transfer hydrogenation reactions, derivatives of oxazolyl methanamine, similar to (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine, were used to synthesize N-heterocyclic ruthenium(II) complexes. These complexes demonstrated high efficiency in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequency (TOF) values (Karabuğa et al., 2015).
Antitubercular Activity
- Application : Compounds structurally similar to this compound have shown promise in the treatment of tuberculosis. A study synthesized and evaluated oxazolyl thiosemicarbazones for activity against Mycobacterium tuberculosis, with some compounds demonstrating significant in vitro and in vivo activity (Sriram et al., 2006).
Synthesis of Quinoline Derivatives
- Application : Research involving quinoline derivatives, which include oxazolyl methanamine compounds, focused on their antibacterial and antifungal activities. These compounds were found to have moderate to very good antimicrobial activities against pathogenic strains (Thomas et al., 2010).
Synthesis of Piperidines
- Application : In asymmetric synthesis research, oxazolopiperidine derivatives were used for synthesizing 2-(1-aminoalkyl) piperidines, demonstrating the utility of these compounds in the preparation of complex chemical structures (Froelich et al., 1996).
Catalysis in Huisgen 1,3-Dipolar Cycloadditions
- Application : A study on catalysis used a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, similar to this compound, for Huisgen 1,3-dipolar cycloadditions. This demonstrated the role of such compounds in facilitating efficient and selective chemical reactions (Ozcubukcu et al., 2009).
Novel Antimycobacterial Thiourea Compounds
- Application : Novel thiourea compounds containing an oxazolyl group were synthesized and evaluated for their antimycobacterial activities. One particular compound showed high activity and selectivity against Mycobacterium tuberculosis, including multidrug-resistant strains (Sriram et al., 2007).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with hazard statements H314 and H335 . These indicate that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
(3-cyclobutyl-1,2-oxazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBNALPUKJVGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2833242.png)
![N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2833243.png)

![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833248.png)
![N-[[4-benzyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2833249.png)
![{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol](/img/structure/B2833250.png)
![3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2833252.png)


![Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833259.png)
![1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2833260.png)
